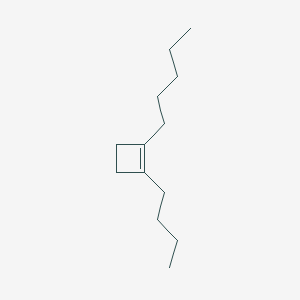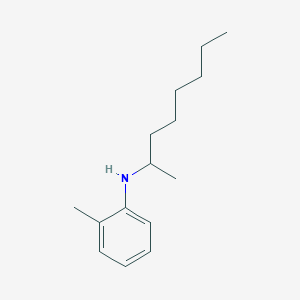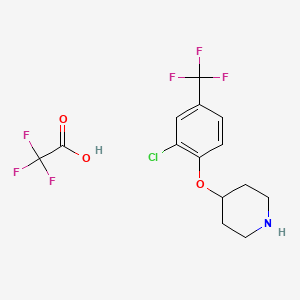![molecular formula C25H36O4Si2 B12587687 1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione CAS No. 336784-83-9](/img/structure/B12587687.png)
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione is a synthetic organic compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are further connected to a heptane-3,5-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-[(trimethylsilyl)oxy]benzaldehyde.
Aldol Condensation: The 4-[(trimethylsilyl)oxy]benzaldehyde undergoes an aldol condensation reaction with heptane-3,5-dione in the presence of a base such as sodium hydroxide or potassium hydroxide.
Silylation: The resulting product is then subjected to silylation using trimethylsilyl chloride in the presence of a base like pyridine to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of phenols or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of advanced materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the development of new industrial chemicals and processes.
Wirkmechanismus
The mechanism of action of 1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The phenyl rings and heptane-3,5-dione backbone can interact with enzymes or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione:
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-: This compound shares the trimethylsilyl groups and phenyl rings but has a different backbone structure.
Uniqueness
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione is unique due to the presence of both trimethylsilyl groups and a heptane-3,5-dione backbone, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
336784-83-9 |
|---|---|
Molekularformel |
C25H36O4Si2 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
1,7-bis(4-trimethylsilyloxyphenyl)heptane-3,5-dione |
InChI |
InChI=1S/C25H36O4Si2/c1-30(2,3)28-24-15-9-20(10-16-24)7-13-22(26)19-23(27)14-8-21-11-17-25(18-12-21)29-31(4,5)6/h9-12,15-18H,7-8,13-14,19H2,1-6H3 |
InChI-Schlüssel |
CGXADUFLBDNETP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)CCC(=O)CC(=O)CCC2=CC=C(C=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)


![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)

![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)


